molecular formula C14H22N2O4S B7145326 N-(3-butoxyphenyl)morpholine-4-sulfonamide

N-(3-butoxyphenyl)morpholine-4-sulfonamide

Cat. No.: B7145326
M. Wt: 314.40 g/mol
InChI Key: NVCRVFHBHXMEBG-UHFFFAOYSA-N
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Description

N-(3-butoxyphenyl)morpholine-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-(3-butoxyphenyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-2-3-9-20-14-6-4-5-13(12-14)15-21(17,18)16-7-10-19-11-8-16/h4-6,12,15H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCRVFHBHXMEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NS(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxyphenyl)morpholine-4-sulfonamide typically involves the reaction of 3-butoxyaniline with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification: Using techniques such as recrystallization or chromatography to obtain high-purity product

    Quality Control: Analytical methods like NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxyphenyl)morpholine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions

    Substitution: Various nucleophiles like amines or thiols; often in the presence of a base

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamide derivatives

Scientific Research Applications

N-(3-butoxyphenyl)morpholine-4-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-butoxyphenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)morpholine-4-sulfonamide
  • N-(4-morpholinomethylene)ethanesulfonamide
  • Morpholine-4-sulfonamide

Uniqueness

N-(3-butoxyphenyl)morpholine-4-sulfonamide is unique due to its butoxyphenyl group, which imparts distinct physicochemical properties compared to other morpholine sulfonamides. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

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